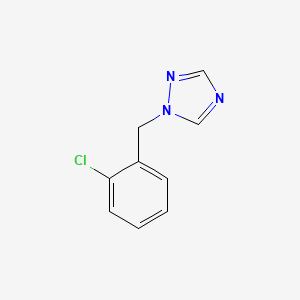![molecular formula C15H14N2OS B2388654 N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide CAS No. 1333792-99-6](/img/structure/B2388654.png)
N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied in detail.
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to inhibit the activity of enzymes, such as carbonic anhydrase, which are involved in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit the growth of cancer cells, making it a potential anticancer agent. Another advantage is its potential use as a building block for the synthesis of new materials with unique properties. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide. One direction is to study its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as a reagent for the determination of other analytes, such as neurotransmitters and hormones. Additionally, further studies are needed to understand the mechanism of action of this compound and to improve its solubility in water to increase its bioavailability.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied in detail. Further studies are needed to understand the full potential of this compound and to improve its properties for various applications.
Métodos De Síntesis
N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide has been synthesized using different methods, including the reaction of 2-[(naphthalen-1-yl)methylsulfanyl]acetic acid with cyanomethyl chloride in the presence of a base, such as triethylamine. The reaction yields this compound as a white solid with a yield of 70-80%. Other methods, such as the reaction of 2-[(naphthalen-1-yl)methylsulfanyl]acetic acid with cyanomethyl bromide in the presence of a base, have also been reported.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, this compound has been studied as a potential building block for the synthesis of new materials with unique properties. In analytical chemistry, this compound has been studied as a potential reagent for the determination of various analytes, including metal ions and amino acids.
Propiedades
IUPAC Name |
N-(cyanomethyl)-2-(naphthalen-1-ylmethylsulfanyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c16-8-9-17-15(18)11-19-10-13-6-3-5-12-4-1-2-7-14(12)13/h1-7H,9-11H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDIBLRKALTTSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSCC(=O)NCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2388572.png)


![Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2388575.png)

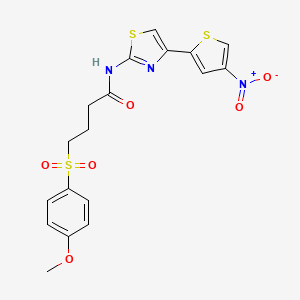
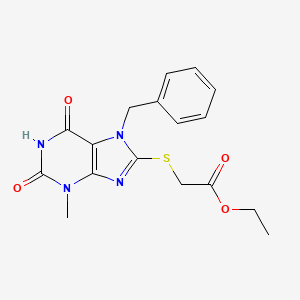
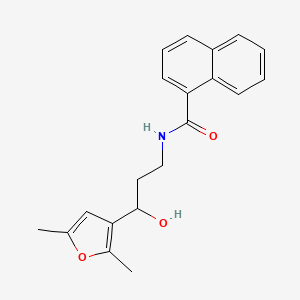
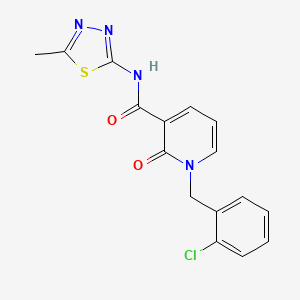
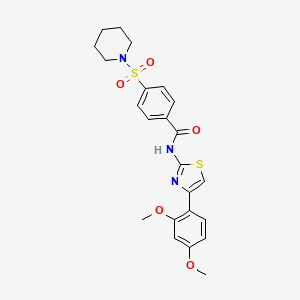
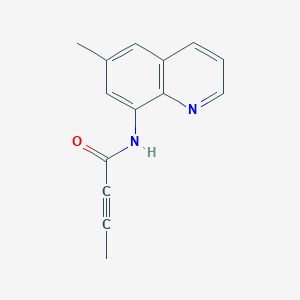
![5-[(3S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-Dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B2388591.png)
